molecular formula C8H8N2O B073248 2-Amino-6-methoxybenzonitrile CAS No. 1591-37-3

2-Amino-6-methoxybenzonitrile

Cat. No. B073248
CAS RN: 1591-37-3
M. Wt: 148.16 g/mol
InChI Key: LBVLXRZXEOPYDW-UHFFFAOYSA-N
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Patent
US07825132B2

Procedure details

A 7-Fluoroquinolinone derivative in a 8 M solution of MeNH2 in EtOH:NMP (1:1), was submitted to microwave irradiation 4 times for 5 minutes at 220° C. After cooling, water was added, and the mixture was extracted with EtOAc. The organic extracts were collected and dried over Na2SO4. Evaporation of the solvent under reduced pressure and purification of the residue by reverse phase preparative HPLC afforded the desired product. Other primary and secondary amines were used neat, 1:1 with NMP.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EtOH NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=CC(=O)[NH:9]2)=[CH:4][CH:3]=1.CN.O.C[CH2:17][OH:18].C[N:20]1C(=O)CCC1>>[NH2:9][C:10]1[CH:11]=[CH:2][CH:3]=[C:4]([O:18][CH3:17])[C:5]=1[C:6]#[N:20] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C=CC(NC2=C1)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
EtOH NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO.CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation 4 times for 5 minutes at 220° C
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic extracts were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification of the residue by reverse phase preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.